molecular formula C22H26N2O5S B2568597 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide CAS No. 2034518-84-6

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide

Cat. No. B2568597
CAS RN: 2034518-84-6
M. Wt: 430.52
InChI Key: KFLLSVFGQDPLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. MS-275 has been extensively studied for its potential applications in cancer therapy and other diseases involving aberrant gene expression.

Scientific Research Applications

Antimicrobial Properties

Research on compounds related to 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide reveals antimicrobial potential. For instance, a study found that 4-(Phenylsulfonyl) morpholine exhibits antimicrobial and modulating activity against various microorganisms, including multidrug-resistant strains of bacteria and fungi. The combination of this compound with antibiotics showed enhanced efficacy against resistant strains, highlighting its potential as a modulator of antibiotic activity (Oliveira et al., 2015).

Neuroprotective Effects

Another area of research indicates the neuroprotective effects of compounds structurally related to 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide. A study demonstrated the effectiveness of a PARP inhibitor, closely related in structure, in reducing cell death in a model of oxidative stress in vitro and significantly decreasing cerebral damage and neurological deficits in an in vivo model of ischemic stroke (Kamanaka et al., 2004).

Antiviral Activity

Sulfonamide derivatives, including structures similar to the compound , have been studied for their antiviral properties. A particular study focused on novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. Among these derivatives, specific compounds showed promising activity against HIV-1 replication, suggesting potential for antiviral drug development (Che et al., 2015).

Enzyme Inhibition

The enzyme inhibitory activity of compounds structurally related to 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide is another significant area of application. Research into sulfonamide derivatives has revealed their potential as inhibitors of phospholipase A2, an enzyme involved in various inflammatory processes. This suggests their use in developing treatments for conditions associated with inflammation (Oinuma et al., 1991).

Drug Metabolism Studies

Compounds with sulfonamide groups have been utilized in drug metabolism studies to understand the pharmacokinetic properties of drugs. An example is the use of biaryl-bis-sulfonamide derivatives in investigating the metabolism of AMPA receptor potentiators, providing insights into the biotransformation of these compounds in preclinical species (Zmijewski et al., 2006).

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-30(27,28)20-9-4-17(5-10-20)6-11-21(25)23-19-7-2-18(3-8-19)16-22(26)24-12-14-29-15-13-24/h2-5,7-10H,6,11-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLLSVFGQDPLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide

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